molecular formula C9H4N2S3 B14617463 4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate CAS No. 57389-70-5

4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate

Cat. No.: B14617463
CAS No.: 57389-70-5
M. Wt: 236.3 g/mol
InChI Key: QAAYQUWLDDDJFC-UHFFFAOYSA-N
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Description

4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate is a heterocyclic compound that features a benzothiazine core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate typically involves the use of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid or its methyl ester with aroyl isothiocyanates to form thiourea derivatives. These intermediates can then undergo a thiazine ring closure to yield the desired benzothiazinone structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor antagonism.

    Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate involves its interaction with biological targets through hydrogen bonding and π–π interactions. The sulfur and nitrogen atoms in the thiazine ring can act as hydrogen bond acceptors, while the aromatic ring can engage in π–π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate can be compared with other benzothiazine derivatives:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

CAS No.

57389-70-5

Molecular Formula

C9H4N2S3

Molecular Weight

236.3 g/mol

IUPAC Name

(4-sulfanylidene-3,1-benzothiazin-2-yl) thiocyanate

InChI

InChI=1S/C9H4N2S3/c10-5-13-9-11-7-4-2-1-3-6(7)8(12)14-9/h1-4H

InChI Key

QAAYQUWLDDDJFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)SC(=N2)SC#N

Origin of Product

United States

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